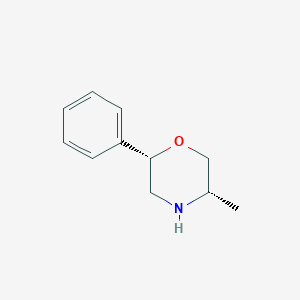

(2S,5s)-5-methyl-2-phenylmorpholine

Description

Overview of Morpholine (B109124) as a Heterocyclic Scaffold in Chemical and Biomedical Research

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a prominent scaffold in chemical and biomedical research. nih.govjchemrev.com Its unique structural and physicochemical properties, such as a flexible chair-like conformation and a favorable hydrophilic-lipophilic balance, make it a valuable building block in the design of novel bioactive molecules. nih.govresearchgate.net The morpholine ring is readily accessible synthetically and can be easily incorporated into larger molecular frameworks. nih.gov This versatility has led to its classification as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a wide array of biologically active compounds. nih.gov

The significance of the morpholine moiety often lies in its ability to enhance the pharmacological profile of a molecule. It can improve metabolic stability, aqueous solubility, and bioavailability, which are critical parameters in drug development. nih.govresearchgate.net Furthermore, the nitrogen atom in the morpholine ring can participate in crucial interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzymes and receptors. nih.gov Consequently, morpholine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and central nervous system-acting agents. ijprems.come3s-conferences.org

Significance of Substituted Phenylmorpholines in Medicinal Chemistry and Related Fields

Within the broad class of morpholine derivatives, substituted phenylmorpholines hold particular importance in medicinal chemistry. These compounds feature a phenyl group attached to the morpholine ring, and various substitutions on either the phenyl ring or the morpholine core can significantly modulate their biological activity. wikipedia.orgwikipedia.org A notable example is phenmetrazine (3-methyl-2-phenylmorpholine), a compound that has been studied for its stimulant and anorectic properties. wikipedia.orgwikipedia.org

The pharmacological effects of substituted phenylmorpholines are often attributed to their action as monoamine neurotransmitter releasing agents or reuptake inhibitors. wikipedia.orgwikipedia.org They can influence the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain, making them relevant for investigating conditions such as ADHD, obesity, and depression. wikipedia.orggoogle.com The structure-activity relationship (SAR) of these compounds is a key area of research, with studies focusing on how different substituents impact potency and selectivity for various monoamine transporters. nih.gov For instance, substitutions on the phenyl ring or alkylation at the nitrogen or other positions of the morpholine ring can lead to analogues with enhanced potency as inhibitors of dopamine or norepinephrine uptake. nih.gov

Importance of Stereochemistry in Morpholine Derivatives for Research-Oriented Biological Activity Investigations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of morpholine derivatives. cdnsciencepub.compatsnap.com The presence of chiral centers in substituted morpholines, such as the 2 and 5 positions in (2S,5s)-5-methyl-2-phenylmorpholine, gives rise to multiple stereoisomers. These isomers, while having the same chemical formula, can exhibit profoundly different pharmacological and pharmacokinetic properties. patsnap.com

The differential activity of stereoisomers arises from the specific spatial arrangement required for a drug molecule to bind effectively to its biological target, which is often a chiral protein like a receptor or an enzyme. patsnap.com One enantiomer may fit perfectly into the binding site, leading to a desired biological response, while the other enantiomer may have a weaker interaction, no activity, or even produce off-target effects. patsnap.com For example, in the case of some 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the (S,S)-isomers are more potent inhibitors of dopamine and norepinephrine uptake compared to their (R,R)-counterparts. nih.gov Therefore, the synthesis and investigation of stereochemically pure morpholine derivatives are essential for understanding their mechanism of action and for developing compounds with improved efficacy and selectivity for research and potential therapeutic applications. cdnsciencepub.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2S,5S)-5-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |

InChI Key |

LQHGEOIBMBXJGV-GXSJLCMTSA-N |

Isomeric SMILES |

C[C@H]1CO[C@H](CN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis Methodologies for 2s,5s 5 Methyl 2 Phenylmorpholine and Stereoisomers

Established Synthetic Pathways for Phenylmorpholine Core Structures

The formation of the fundamental morpholine (B109124) ring, particularly when substituted with a phenyl group, can be achieved through several reliable cyclization strategies. These methods often involve building the heterocyclic system from acyclic precursors.

Cyclization Reactions Utilizing Precursor Amines and Ethers

The synthesis of the morpholine ring is frequently accomplished through intramolecular cyclization reactions. These reactions typically involve the formation of a key carbon-oxygen or carbon-nitrogen bond to close the six-membered ring. General strategies often start with vicinal amino alcohols and their derivatives. researchgate.net The cyclization can be promoted by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine.

Another approach involves the reaction of precursor amines with compounds containing ether linkages or their precursors. For instance, the reaction between an appropriately substituted amino alcohol and an epoxide can lead to the morpholine ring system. A specific synthesis for (2S,5S)-5-methyl-2-phenylmorpholine involves reacting (S)-2-amino-1-propanol with styrene (B11656) oxide. google.com This reaction first forms an intermediate amino diol, which then undergoes an intramolecular cyclization to yield the desired morpholine product. google.com

Indium(III)-Catalyzed Intramolecular Reductive Etherification for Substituted Morpholines

A highly efficient method for constructing substituted morpholine rings is through an Indium(III)-catalyzed intramolecular reductive etherification. oup.comxjtlu.edu.cn This method allows for the synthesis of a wide variety of substituted morpholines, including 2,5-disubstituted variants, with good to excellent yields and high diastereoselectivity. oup.comxjtlu.edu.cn The reaction proceeds under mild catalytic conditions and demonstrates compatibility with a broad range of functional groups, including common nitrogen-protecting groups like Boc, Cbz, and Fmoc. oup.com

The proposed mechanism involves three main steps. Initially, the Indium(III) bromide (InBr₃) catalyst promotes the cyclization and dehydration of a keto alcohol precursor to form an oxocarbenium ion intermediate. This is followed by a reduction step to yield the final morpholine product. oup.com This method has been successfully applied to prepare various cis-2,5-disubstituted morpholines. oup.com

Table 1: Examples of Indium(III)-Catalyzed Synthesis of Substituted Morpholines

| Substrate | Protecting Group (N) | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 2,5-disubstituted precursor | Tosyl (Ts) | Good to Excellent | High | oup.com |

| 2,6-disubstituted precursor | Boc | Good | High | oup.com |

| 2,3-disubstituted precursor | Cbz | Good | High | oup.com |

Morpholine Ring Construction via Cyclization of Beta-Amino Alcohols

The use of β-amino alcohols (or 1,2-amino alcohols) as starting materials is one of the most common and conceptually simple approaches for synthesizing the morpholine scaffold. researchgate.net A variety of methods have been developed based on this strategy.

One direct approach involves the reaction of 1,2-amino alcohols with a reagent that provides a two-carbon unit to complete the ring. A redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) allows for the high-yielding conversion of 1,2-amino alcohols to morpholines in one or two steps. chemrxiv.orgorganic-chemistry.org The key to this method is achieving selective monoalkylation of the amine by the ethylene sulfate. chemrxiv.org

Another common pathway is a multi-step sequence involving the reaction of a 1,2-amino alcohol with a reagent like chloroacetyl chloride. This initially forms a morpholinone intermediate after amide bond formation and cyclization, which is then reduced using agents like borane (B79455) or aluminum hydrides to afford the final morpholine product. chemrxiv.org

Asymmetric Synthesis Approaches for Enantiomeric Purity and Stereocontrol

Achieving the specific (2S,5S) stereochemistry of 5-methyl-2-phenylmorpholine (B2794767) requires asymmetric synthesis techniques. These methods either introduce chirality from the start using enantiopure building blocks or create it during the reaction using chiral catalysts or auxiliaries.

Utilization of Chiral Starting Materials and Auxiliaries

The most straightforward method to ensure the correct stereochemistry in the final product is to begin with a starting material that already possesses the desired chirality. This "chiral pool" synthesis approach is a cornerstone of asymmetric synthesis. For the synthesis of this compound, a documented pathway utilizes (S)-2-amino-1-propanol as the chiral starting material. google.com The chirality at the 5-position of the morpholine ring is directly derived from the stereocenter in the amino alcohol precursor. The subsequent reaction with an epoxide and cyclization then establishes the second stereocenter at the 2-position. google.com

Chiral auxiliaries are another powerful tool. These are chiral molecules that are temporarily incorporated into the reacting system to direct the stereochemical outcome of a key reaction. After the desired chiral center is created, the auxiliary is removed. For example, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones, which are versatile precursors for chiral morpholines. nih.gov

Table 2: Chiral Precursors in Asymmetric Morpholine Synthesis

| Target Compound/Intermediate | Chiral Starting Material/Auxiliary | Synthetic Strategy | Reference |

|---|---|---|---|

| This compound | (S)-2-amino-1-propanol | Chiral Pool Synthesis | google.com |

| Chiral Morpholin-2-ones | Pseudoephedrine | Chiral Auxiliary | nih.gov |

| ((2S,5S)-5-Methylmorpholin-2-yl)methanol | Chiral Precursor | Catalytic Hydrogenation |

Application of Chiral Catalyst Systems (e.g., Ruthenium-BINAP Complexes)

The use of chiral transition-metal catalysts offers an elegant and often highly efficient method for creating enantiomerically pure compounds. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

While a specific application of a Ruthenium-BINAP complex for the synthesis of this compound is not prominently documented in the reviewed literature, the principle is well-established for related structures. For instance, chiral ruthenium complexes have been successfully employed in the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org In these tandem reactions, a chiral Ru-catalyst, such as one containing the (S,S)-Ts-DPEN ligand (structurally related to the ligands used in Ru-BINAP systems), facilitates both hydroamination and asymmetric transfer hydrogenation steps, leading to high enantiomeric excess. organic-chemistry.org The interaction between the substrate and the chiral ligand of the ruthenium catalyst is crucial for achieving high stereoselectivity. organic-chemistry.org Such catalytic systems, including those based on rhodium, are powerful tools for the diastereoselective and enantioselective synthesis of highly substituted morpholines. rsc.org

Control of Diastereoselectivity in Multi-Substituted Morpholine Synthesis

The controlled synthesis of multi-substituted morpholines with high diastereoselectivity is a key focus in organic synthesis. Various strategies have been developed to achieve this, often relying on the stereochemistry of the starting materials and the reaction conditions employed.

One common approach involves the reaction of enantiopure epoxides with amino alcohols. nih.govacs.org The inherent stereochemistry of the epoxide and the amino alcohol dictates the stereochemical outcome of the resulting morpholine. However, regioselective hydroxyl activation and ring closure of the intermediate amino diol can be challenging, especially with varying steric demands of the substituents. nih.govacs.org To address this, different synthetic routes have been developed for morpholines with small versus large substituents at the 5-position. acs.org

Another strategy utilizes a palladium-catalyzed hydroamination reaction of carbamate-protected aziridines. rsc.org In this method, the aziridines are selectively attacked at the more substituted position by unsaturated alcohol nucleophiles in the presence of a Lewis acid catalyst. The subsequent palladium-catalyzed hydroamination of the resulting aminoalkenes yields morpholines as a single diastereomer in excellent yields. rsc.org

Furthermore, iodine-mediated cyclization of amino acid-derived intermediates offers a pathway to diastereoselective trans-2,5-disubstituted morpholines. nih.govacs.org This method allows for the incorporation of diversity at the 5-position from amino acid constituents. nih.govacs.org Iron(III)-catalyzed diastereoselective synthesis has also been employed to produce cis-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines with an allylic alcohol. thieme-connect.com

The choice of cyclization agent and reaction conditions also plays a critical role in controlling diastereoselectivity. For instance, the use of specific catalysts and activators in the intramolecular hydroamination of propargyl ethers has been shown to yield dehydromorpholines with high enantioselectivity. researchgate.net

Specific Synthetic Routes to this compound and Related Analogues

Reported Procedures for the Synthesis of this compound

A reported synthesis of this compound involves a multi-step process starting from amine 4 and epoxide 2a. The initial reaction in dry methanol (B129727) under a nitrogen atmosphere yields the intermediate amine 8a. Subsequent treatment of amine 8a with aqueous hydrochloric acid leads to the formation of a mixture of (2R,5S)-5-methyl-2-phenylmorpholine (9a) and this compound (10a). google.com These isomers can then be separated to isolate the desired (2S,5S) stereoisomer. google.com

Preparation and Isolation of Positional and Stereoisomers, including (2R,5S)-5-methyl-2-phenylmorpholine

The synthesis of specific stereoisomers of 5-methyl-2-phenylmorpholine often results in a mixture of diastereomers that require separation. For example, the synthesis of (2S,5R)- and (2R,5R)-5-methyl-2-phenylmorpholine can be achieved, yielding a mixture of isomers that can be separated. google.com The separation of these isomers is crucial for studying the pharmacological properties of each individual stereoisomer. The hydrochloride salt of the (2R,5S) isomer has a reported melting point of 214-215°C, while the hydrochloride salt of the syn isomer has a melting point of 136-137°C. google.com

Synthesis of Substituted Phenylmorpholine Analogues (e.g., Fluoro- and Methylphenmetrazines) for Comparative Research

The synthesis of substituted phenylmorpholine analogues, such as fluorophenmetrazines (FPMs) and methylphenmetrazines (MPMs), is important for comparative pharmacological studies. nih.govatu.ienih.gov These analogues are often prepared to investigate the effects of substituents on the phenyl ring on their activity as monoamine transporter releasing agents. nih.govatu.ieresearchgate.net

The synthesis of FPM and MPM isomers is typically adapted from a general method. nih.govwho.int For example, the synthesis of 2-, 3-, and 4-FPM involves the bromination of the corresponding fluoropropiophenone starting material, followed by reaction with ethanolamine. who.int The resulting intermediate is then reduced with sodium borohydride (B1222165) and cyclized using concentrated sulfuric acid to form the morpholine ring. nih.govwho.int A similar pathway is employed for the synthesis of 2-, 3-, and 4-MPM, starting from the respective methylpropiophenone. nih.gov The final products are often converted to their fumarate (B1241708) salts for characterization. nih.gov

Optimization Strategies for Reaction Conditions, Yield, and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and selectivity of morpholine synthesis. This often involves screening various solvents, temperatures, and reagent equivalencies. researchgate.net For instance, in the synthesis of morpholine-2,5-diones, a precursor to some morpholine derivatives, the cyclization step is a critical point for optimization. nih.gov While high temperatures can promote cyclization, they can also lead to undesirable side reactions. nih.gov

Solution-based cyclization, often performed in dimethylformamide (DMF) at temperatures between 60 and 110 °C with a base, requires dilute conditions to favor the intramolecular reaction. nih.gov The choice of base and reaction time can also significantly impact the yield. nih.gov

In other synthetic routes, the choice of catalyst and reaction additives is crucial. For example, in a photocatalytic coupling reaction to form substituted morpholines, the use of an inexpensive organic photocatalyst and a Lewis acid additive was found to be effective. organic-chemistry.org Similarly, for the synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxobutanamides, the optimization of the amounts of (diacetoxyiodo)benzene (B116549) (DIB) and zinc(II) chloride was necessary to achieve the best results. researchgate.net

Application of Protecting Group Strategies in Complex Morpholine Synthesis

In the synthesis of complex molecules like substituted morpholines, protecting groups are indispensable tools to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comorganic-chemistry.org The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal. jocpr.comuchicago.edu

A common strategy in complex synthesis is the use of orthogonal protecting groups. numberanalytics.com This involves using multiple protecting groups that can be selectively removed under different conditions, allowing for a stepwise and controlled synthesis. uchicago.edunumberanalytics.com For example, an alcohol might be protected as a tert-butyldimethylsilyl (TBS) ether, while an amine is protected as a benzyloxycarbonyl (Cbz) derivative. The TBS group can be removed with a fluoride (B91410) source without affecting the Cbz group, which is typically removed by hydrogenolysis. numberanalytics.com

In the context of morpholine synthesis, protecting groups are often used for amine and hydroxyl functionalities. For instance, in the synthesis of morpholine-2,5-diones from amino acids, the amino group is often reacted with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate, effectively protecting the amine during the initial step. nih.govacs.org Similarly, in syntheses starting from amino alcohols, protecting the amine group allows for selective reactions at the hydroxyl groups before the final cyclization to form the morpholine ring. researchgate.net The choice of protecting group can also influence the stereochemical outcome of a reaction by altering the steric and electronic environment around a chiral center. numberanalytics.com

Stereochemical Investigations and Conformational Analysis

Determination of Absolute and Relative Configurations

The designation (2S,5S)-5-methyl-2-phenylmorpholine specifies both the absolute and relative stereochemistry of the molecule. It possesses two stereocenters at positions 2 and 5 of the morpholine (B109124) ring. The descriptors (2S,5S) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents at each chiral center.

The absolute configuration, the precise spatial arrangement of atoms at a chiral center, is experimentally determined using techniques such as single-crystal X-ray diffraction analysis. nih.gov This method allows for the unambiguous assignment of the S or R configuration at each stereocenter. nih.gov The relative configuration describes the orientation of the substituents relative to each other. In this case, the (2S,5S) notation indicates a trans relationship between the phenyl group at C2 and the methyl group at C5. This is one of four possible stereoisomers, the others being (2R,5R), (2S,5R), and (2R,5S). The (2S,5R) and (2R,5S) isomers would represent the cis relationship.

| Stereocenter | Position | Substituent | CIP Configuration |

| C2 | Ring | Phenyl | S |

| C5 | Ring | Methyl | S |

Analysis of Preferred Chair Conformations within the Morpholine Ring System

The six-membered morpholine ring typically adopts a chair conformation to minimize torsional strain and steric hindrance between substituents. In the case of 2,5-disubstituted morpholines like this compound, the chair conformation is the most stable. Within this conformation, the substituents can occupy either axial or equatorial positions.

Impact of Stereochemical Differences on Molecular Recognition and Biological Activity

The specific stereochemistry of a molecule is critical for its interaction with chiral biological targets such as enzymes and receptors. Even subtle differences, such as those between cis and trans isomers, can lead to significant variations in biological activity.

For phenylmorpholine derivatives, the orientation of the substituents has a profound effect on their function as monoamine neurotransmitter releasing agents. wikipedia.org Research on a series of phenmetrazine analogs, which share the phenylmorpholine framework, has demonstrated that stereochemistry is a key factor in their activity at dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) transporters. wikipedia.org Specifically, studies on various this compound compounds have been conducted to compare their monoamine releasing activity. wikipedia.org The precise geometry of the (2S,5S) isomer influences how it fits into the binding pocket of its molecular targets, dictating its efficacy and selectivity.

Comparative Studies of Cis and Trans Isomers in Phenylmorpholine Frameworks

The terms cis and trans describe the relative orientation of substituents on a ring structure. wikipedia.org In a disubstituted morpholine, if the two substituents are on the same side of the ring's plane, it is the cis isomer, whereas if they are on opposite sides, it is the trans isomer. wikipedia.orglibretexts.org The (2S,5S) configuration of 5-methyl-2-phenylmorpholine (B2794767) dictates a trans arrangement of the phenyl and methyl groups. nih.gov

Comparative studies reveal significant differences in the physical and chemical properties of cis and trans isomers. longdom.org Generally, trans isomers of acyclic systems are more stable than their cis counterparts due to reduced steric strain. longdom.org In cyclic systems like the morpholine framework, this often translates to different conformational preferences and stabilities. The synthesis of stereochemically pure morpholine derivatives often requires stereoselective methods to control the formation of either the cis or trans product. nih.gov For instance, efficient syntheses for trans-2,5-disubstituted morpholine derivatives have been developed, highlighting the chemical interest in isolating specific stereoisomers. nih.gov

The differences between these isomers are not trivial; they can lead to distinct molecular shapes and dipole moments, which in turn affect properties like boiling point, melting point, and solubility. longdom.org These differences underscore the importance of stereochemical control in the synthesis and study of pharmacologically active molecules like substituted phenylmorpholines. wikipedia.org

| Isomer Type | Substituent Orientation | Example Configuration |

| Cis | Same side of the ring | (2S,5R) or (2R,5S) |

| Trans | Opposite sides of the ring | (2S,5S) or (2R,5R) |

Structure Activity Relationship Sar Studies of 2s,5s 5 Methyl 2 Phenylmorpholine and Analogues

General Principles of SAR in Morpholine (B109124) and its Derivatives

The morpholine ring, a heterocyclic motif containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. wikipedia.orgresearchgate.net Its conformational flexibility and ability to participate in various non-covalent interactions make it a versatile building block for engaging with biological targets. researchgate.netglpbio.com

Influence of Substituent Nature and Position on Binding Affinity

The nature and placement of substituents on the morpholine ring and its appendages profoundly impact the binding affinity of its derivatives. The introduction of functional groups can alter a molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing how it interacts with the binding pocket of a receptor or enzyme. For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, the presence of electron-withdrawing trifluoromethyl groups on a benzamide (B126) moiety significantly enhanced cytotoxic activity, highlighting the importance of substituent electronics. google.com Similarly, the position of substituents is critical; studies on various morpholine-containing compounds have shown that even minor shifts in substituent placement can lead to dramatic changes in biological activity. e3s-conferences.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The biological activity of morpholine derivatives is often dictated by a complex interplay of non-covalent interactions. nih.govresearchgate.net The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The oxygen atom can also participate in hydrogen bonding as an acceptor. These interactions are crucial for anchoring a ligand within its binding site. nih.gov

Significance of Steric Effects in Ligand-Target Interactions

Steric hindrance, which refers to the spatial arrangement of atoms and the physical bulk of substituents, is a critical factor in determining how a ligand fits into its binding site. Large, bulky substituents can prevent a molecule from adopting the optimal conformation for binding or can clash with the amino acid residues of the target protein, leading to a decrease in affinity. Conversely, steric factors can be exploited to enhance selectivity for a particular target over others. The size and shape of the binding pocket dictate the steric requirements for a potent ligand. In the context of multivalent ligand-receptor binding, steric effects can also arise from the size of the receptor itself, influencing the accessibility of binding sites on a ligand.

SAR Specific to Methyl and Phenyl Substitutions

The methyl and phenyl groups of (2S,5S)-5-methyl-2-phenylmorpholine are not mere appendages; they are key determinants of its pharmacological profile. Their specific stereochemistry and the potential for substitution on the phenyl ring offer a rich landscape for SAR exploration.

Effects of Methyl Group Position and Stereochemistry on Functional Activity

The position and stereochemistry of the methyl group on the morpholine ring of phenylmorpholine analogs have a profound impact on their functional activity. Research has shown that the stereochemistry at the C2 and C5 positions is a critical determinant of activity at monoamine transporters. For instance, in a series of 5-methyl-2-phenylmorpholines, the (2S,5S)-isomer was found to be the most active as a releaser of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). google.com Other isomers were found to be either inactive or to act as uptake inhibitors, with their potency being dependent on the specific substituent. google.com

The parent compound, phenmetrazine (which is 3-methyl-2-phenylmorpholine), and its analogs are well-documented psychostimulants. The addition of a methyl group at different positions on the morpholine ring can modulate the potency and selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| Phenmetrazine | 1930 | 1200 | >10000 |

| 2-MPM | 6740 | 5200 | >10000 |

| 3-MPM | >10000 | 1800 | >10000 |

| 4-MPM | 1930 | 1200 | 1000 |

Data sourced from a study on the monoamine transporter activity of phenmetrazine and its analogs. The study used in vitro uptake inhibition assays in rat brain synaptosomes.

Influence of Phenyl Ring Substitution (e.g., Halogenation, Methylation) on Potency and Selectivity

Substitution on the phenyl ring of this compound and its analogs provides another avenue for modulating pharmacological activity. The electronic properties and steric bulk of the substituent, as well as its position on the ring (ortho, meta, or para), can significantly alter the potency and selectivity of the compound as a monoamine releaser. google.com

A patent for a series of this compound derivatives demonstrated that various substitutions on the phenyl ring led to a range of activities at the dopamine, serotonin, and norepinephrine transporters. google.com Specifically, the data shows that the (2S,5S)-configuration is consistently more active as a releaser compared to other isomers. google.com

| Phenyl Substitution | DA Release EC50 (nM) | 5-HT Release EC50 (nM) | NE Release EC50 (nM) |

|---|---|---|---|

| H | 86 | 20260 | 79 |

| 4-F | 529 | 2403 | 285 |

| 3-F | 43 | 2558 | 30 |

| 3-Cl | 27 | 301 | 75 |

| 4-Me | 91% @ 10µM | 79% @ 10µM | 95% @ 10µM |

| 3-Me | 98% @ 10µM | 82% @ 10µM | 80% @ 10µM |

Data is from a patent describing a series of phenmetrazine analogs. google.com Where EC50 values are not provided, the percentage of release at a 10µM concentration is given.

Generally, the introduction of small, electron-withdrawing groups, such as halogens, at the meta or para positions of the phenyl ring can influence potency. google.com For example, a 3-chloro substitution resulted in a potent dopamine and norepinephrine releaser with significantly increased serotonin releasing activity compared to the unsubstituted compound. google.com Methylation on the phenyl ring also modulates activity, with the position of the methyl group being a key factor.

SAR of Phenylmorpholine Derivatives as Modulators of Monoamine Transporters

The broader class of phenylmorpholine derivatives has been more extensively studied, providing a clearer understanding of the structure-activity relationships governing their interactions with monoamine transporters. These compounds are recognized as potent releasers of monoamine neurotransmitters and have been investigated for various therapeutic applications. nih.gov

Research on positional isomers of closely related compounds, such as methylphenmetrazine (MPM), where the methyl group is on the phenyl ring, offers valuable insights. A study on 2-MPM, 3-MPM, and 4-MPM demonstrated that the position of the methyl group significantly alters the potency and selectivity for DAT, NET, and SERT. The isomers were tested for their ability to inhibit uptake and stimulate the release of neurotransmitters in rat brain synaptosomes. nih.gov The findings from this research suggest that 2-MPM and 3-MPM are likely to have stimulant properties similar to the parent compound phenmetrazine, while 4-MPM may have more entactogen-like properties, similar to MDMA. nih.gov

The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA). nih.gov The addition of a methyl group at the 3-position, as in phenmetrazine, enhances its activity. Further substitution, such as N-methylation to produce phendimetrazine, can modulate the pharmacological profile, often creating a prodrug that is metabolized to the more active parent compound. univie.ac.at

The following table summarizes the in vitro activity of some phenylmorpholine derivatives at monoamine transporters, illustrating the impact of structural modifications.

Table 2: In Vitro Monoamine Transporter Activity of Selected Phenylmorpholine Derivatives

| Compound | DAT (EC₅₀ nM) | NET (EC₅₀ nM) | SERT (EC₅₀ nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 86 | 79 | 20,260 |

| Phenmetrazine | 70-131 | 29-50.4 | 7,765->10,000 |

Data sourced from Rothman et al., as cited in Wikipedia. nih.gov EC₅₀ values represent the half-maximal effective concentration for neurotransmitter release.

These data highlight that substitutions on the morpholine ring and the nitrogen atom can dramatically alter the potency and selectivity of these compounds for the different monoamine transporters. Generally, many active phenylmorpholine derivatives show a preference for inhibiting or releasing dopamine and norepinephrine over serotonin. nih.gov

Molecular Interactions and Receptor Pharmacology Preclinical/in Vitro Research

Investigation of Monoamine Neurotransmitter System Interactions

(2S,5S)-5-methyl-2-phenylmorpholine is an analog of phenmetrazine and has been evaluated for its activity at the transporters for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). These transporters, often referred to as monoamine transporters (MATs), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. nih.govnih.gov Compounds that inhibit this reuptake process or cause the release of these neurotransmitters can significantly alter mood, arousal, and cognition.

In vitro assays have demonstrated that this compound and its analogs act as inhibitors of the dopamine transporter (DAT). nih.gov Research on related compounds, such as the positional isomers of methylphenmetrazine (MPM), shows that the placement of a methyl group on the phenyl ring can influence potency. For instance, 4-methylphenmetrazine (4-MPM) was found to be a more potent blocker of DAT than 2-MPM, with IC₅₀ values of 1.93 µM and 6.74 µM, respectively. nih.gov These compounds are typically evaluated for their ability to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Similar to its effects on DAT, this compound analogs inhibit the norepinephrine transporter (NET). nih.gov Studies on MPM isomers revealed that they are effective uptake blockers at NET, with IC₅₀ values in the low micromolar range. nih.gov The activity at NET is a common feature of this class of phenylmorpholine compounds.

The interaction of this compound analogs with the serotonin transporter (SERT) has also been characterized. Generally, the addition of a methyl group to the phenyl ring of phenmetrazine analogs tends to increase their potency at SERT. nih.gov Despite this, the potency at SERT is often lower than at DAT and NET for many compounds in this class. For example, 4-MPM and 2-MPM were efficacious blockers at SERT with IC₅₀ values in the low micromolar range, while 3-MPM was substantially weaker. nih.gov

Characterization of Monoamine Transporter Selectivity Profiles

The selectivity of a compound for one monoamine transporter over others is a critical aspect of its pharmacological profile. For phenmetrazine and its analogs, there is often a preference for DAT and NET over SERT. nih.gov This selectivity is important as it dictates the primary neurochemical effect of the compound. For example, high selectivity for DAT and NET with low activity at SERT is characteristic of stimulant-like profiles. The selectivity can be quantified by comparing the IC₅₀ or Kᵢ values for each transporter.

Data derived from a study on methylphenmetrazine isomers, which are structurally related to this compound. nih.gov

Interactions with Serotonin Receptors (e.g., 5-HT₂B) in Ligand Binding Assays

Beyond transporters, the interaction of phenylmorpholine derivatives with serotonin receptors is of interest. Specifically, the 5-HT₂B receptor has been a point of focus due to its association with adverse cardiovascular effects when activated by certain drugs. researchgate.net Fenfluramine, a related compound, was found to be a potent agonist of the 5-HT₂B receptor. google.com Preclinical studies for new compounds often include binding assays to determine their affinity for a panel of receptors, including the 5-HT₂B subtype, to assess potential off-target activities.

Exploration of Other Receptor and Enzyme Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Kinases)

Research has extended to investigating the effects of this compound analogs on other targets, such as nicotinic acetylcholine receptors (nAChRs). nih.gov Some analogs have been shown to act as antagonists of nAChR function. nih.gov Serotonin itself has been shown to interact weakly with the agonist recognition site of muscle-type nAChRs and inhibit receptor function noncompetitively. nih.gov A comprehensive understanding of a compound's pharmacology requires screening against a broad array of receptors and enzymes to identify any additional mechanisms of action or potential side effects.

Pharmacophore Mapping and Computational Ligand-Target Interaction Studies

While specific pharmacophore mapping and detailed computational ligand-target interaction studies for the compound this compound are not extensively detailed in publicly available scientific literature, the structure-activity relationships (SAR) for a series of phenylmorpholine analogs have been explored. This research provides critical insights into the molecular interactions that govern the activity of these compounds as monoamine neurotransmitter releasers. The primary targets for this class of compounds are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Research detailed in patent literature provides valuable preclinical data on the monoamine releasing activity of this compound and its analogs. google.com These studies typically involve in vitro assays using rat brain synaptosomes to measure the half-maximal effective concentration (EC₅₀) for the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). google.com Lower EC₅₀ values indicate greater potency in releasing the respective neurotransmitter.

The data from these studies, while not computational in origin, forms the basis for understanding the pharmacophoric requirements for activity at the monoamine transporters. The key structural features of the phenylmorpholine scaffold that influence potency and selectivity include the stereochemistry of the molecule, as well as the nature and position of substituents on the phenyl ring.

For instance, the stereochemistry of the methyl and phenyl groups on the morpholine (B109124) ring is a critical determinant of biological activity. The patent for this series of compounds presents data for various stereoisomers, highlighting the importance of the specific (2S,5S) configuration for potent monoamine release. google.com

The following tables summarize the monoamine release data for a series of this compound analogs with different substitutions on the phenyl ring, as described in the patent literature. google.com This information is crucial for inferring the steric and electronic properties that favor interaction with the monoamine transporters.

Table 1: Comparison of the DA, 5-HT, and NE Releasing Activity of a Series of (2S,5S)-5-methyl-2-phenylmorpholines google.com

| Compound | R₂ | R₃ | R₄ | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) | NE Release EC₅₀ (nM) |

| This compound | H | H | H | 123 | 1,844 | 25 |

| Analog 1 | H | Cl | H | 58 | 23 | 65 |

| Analog 2 | H | F | H | 102 | 1,100 | 27 |

| Analog 3 | H | CH₃ | H | 134 | 1,800 | 29 |

| Analog 4 | H | H | F | 107 | 1,200 | 24 |

| Analog 5 | H | H | Cl | 83 | 690 | 29 |

| Analog 6 | H | H | Br | 72 | 470 | 29 |

| Analog 7 | H | H | I | 66 | 320 | 31 |

| Analog 8 | H | H | CH₃ | 120 | 1,500 | 28 |

| Analog 9 | F | H | H | 160 | 4,200 | 33 |

| Analog 10 | Cl | H | H | 120 | 2,000 | 45 |

| Analog 11 | Br | H | H | 120 | 1,800 | 50 |

| Analog 12 | CH₃ | H | H | 180 | 4,200 | 45 |

| Analog 13 | OCH₃ | H | H | 490 | >10,000 | 120 |

Data sourced from patent US20130203752A1. The assays were conducted using rat brain synaptosomes.

From this data, it can be inferred that substitutions on the phenyl ring significantly modulate the potency and selectivity of these compounds. For example, a chloro-substitution at the R₃ position (Analog 1) markedly increases potency for serotonin release compared to the parent compound. google.com Halogen substitutions at the R₄ position also tend to enhance potency for dopamine and serotonin release. google.com

Although detailed computational models are not provided, this preclinical data is fundamental for constructing future pharmacophore models and guiding molecular docking studies to elucidate the precise binding modes of these compounds within the monoamine transporters. Such computational approaches are essential for the rational design of novel therapeutic agents with desired potency and selectivity profiles. nih.govnih.gov

Preclinical Biological Activities and Potential Research Applications in Vitro/in Vivo Non Human

In Vitro Antimicrobial Research (Antibacterial, Antifungal)

The morpholine (B109124) ring is a key component in the development of new antimicrobial agents. e3s-conferences.org Research into morpholine derivatives has demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.net These compounds are explored as potential solutions to combat multidrug-resistant microorganisms. researchgate.net

For instance, a series of bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) were synthesized and tested against both Gram-negative and Gram-positive bacteria. nih.gov The most effective of these compounds achieved complete disinfection against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 400 µg/mL, respectively. nih.gov Other studies have also confirmed the potential of morpholine derivatives as antibacterial and antifungal agents, making them a continued area of interest in the search for new antibiotics. e3s-conferences.orgresearchgate.netresearchgate.net The fungicidal properties of morpholine derivatives are also well-established in the agrochemical sector. chemicalbook.com

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) | Staphylococcus aureus | Total disinfection at 50 µg/mL | nih.gov |

| bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) | Escherichia coli | Total disinfection at 400 µg/mL | nih.gov |

| General Morpholine Derivatives | Various Bacteria & Fungi | Recognized for broad antibacterial and antifungal properties | researchgate.netresearchgate.net |

In Vitro Anti-inflammatory and Analgesic Research

Morpholine derivatives have been extensively investigated for their anti-inflammatory properties in preclinical models. researchgate.net These compounds often target key mediators of the inflammatory response. For example, a study on novel morpholinopyrimidine derivatives found that specific compounds could inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations. rsc.org The most active compounds, V4 and V8, were shown to significantly reduce the mRNA and protein expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgrsc.org

Another study reported the synthesis of monocyclic β-lactam derivatives with a morpholine substituent, which showed potent inhibitory activity against human iNOS. nih.gov Several of these compounds exhibited higher anti-inflammatory ratios than the reference drug dexamethasone. nih.govrawdatalibrary.net The analgesic properties of morpholine derivatives are also an area of active research, often linked to their anti-inflammatory mechanisms. researchgate.netnih.govresearchgate.net

| Compound Series | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| Morpholinopyrimidine derivatives (V4, V8) | Inhibition of NO, iNOS, COX-2 | Dramatically reduced iNOS and COX-2 mRNA and protein expression in LPS-stimulated macrophages. | rsc.orgrsc.org |

| Morpholine capped β-lactam derivatives | iNOS inhibition | Several compounds showed higher anti-inflammatory activity than dexamethasone. | nih.govrawdatalibrary.net |

| Asymmetrical mono-carbonyl analogs of curcumin (AMACs) with morpholine | Inhibition of protein denaturation | Compounds 4c and 4d showed potent activity (IC50 = 25.3 µM and 26.3 µM) comparable to diclofenac sodium. | japsonline.com |

Research into Antiviral and Anticancer Properties of Morpholine Derivatives

The structural versatility of the morpholine ring has made it a privileged pharmacophore in the design of novel antiviral and anticancer agents. e3s-conferences.orgresearchgate.net

Antiviral Research Morpholine derivatives have been investigated for activity against a range of viruses. e3s-conferences.org For example, novel nucleobase derivatives containing a morpholine scaffold have shown promising antiviral activity against the tobacco mosaic virus (TMV) in vivo. researchgate.net In another study, nanoparticles based on a beta-cyclodextrin-poly(4-acryloylmorpholine) conjugate were used to deliver the antiviral drug Acyclovir, resulting in remarkably superior activity against two clinical isolates of Herpes simplex virus type 1 (HSV-1) compared to the free drug. nih.gov Research has also explored quinoline derivatives bearing a morpholine moiety for activity against the Zika virus (ZIKV). nih.gov

Anticancer Research In oncology research, morpholine derivatives have demonstrated cytotoxic activity against numerous cancer cell lines. e3s-conferences.orgsciforum.net A series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cells, while being non-toxic to normal HEK293 cells. nih.govnih.gov Mechanistic studies suggested that these compounds induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle. nih.gov Other research has shown that incorporating a morpholine ring into various chemical scaffolds can lead to potent cytotoxic activities against cell lines such as HepG2 (liver cancer). e3s-conferences.org The development of morpholine-containing drugs for central nervous system (CNS) tumors is also an active area of discovery. acs.orgnih.gov

| Compound Series | Cancer Cell Line | Key Finding (e.g., IC50 value) | Reference |

|---|---|---|---|

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | IC50 = 3.15 ± 0.23 µM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | IC50 = 3.36 ± 0.29 µM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | IC50 = 8.55 ± 0.67 µM | nih.gov |

| Morpholine substituted quinazoline (AK-3) | MCF-7 (Breast) | IC50 = 6.44 ± 0.29 µM | nih.gov |

| General Morpholine Derivatives | HepG2 (Liver) | Substitution with a halogen-containing aromatic ring increases inhibitory activity. | e3s-conferences.org |

Investigation of Central Nervous System (CNS) Activities in Preclinical Models (excluding human use)

The morpholine ring is a valuable scaffold in the development of drugs targeting the central nervous system (CNS). nih.gov Its physicochemical properties, including a balance of hydrophilicity and lipophilicity, can enhance a molecule's ability to cross the blood-brain barrier (BBB), which is a critical requirement for CNS-active compounds. nih.govtandfonline.com

Preclinical studies have explored morpholine derivatives for various CNS activities. A trimetozine derivative, LQFM289, was shown to induce anxiolytic-like behavior in mice in the open field and light-dark box tests. nih.gov This effect was suggested to involve the recruitment of benzodiazepine binding sites. nih.gov The study also noted that higher doses could lead to sedation or motor coordination impairment. nih.gov Furthermore, morpholine derivatives have been designed as potential treatments for neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as cholinesterases. tandfonline.comnih.govmdpi.com The structural stability of the morpholine ring can also enhance the bioavailability and duration of action of these compounds within the CNS. tandfonline.com

Applications in Agrochemical Research (e.g., Insecticidal, Fungicidal, Herbicidal Activity)

Morpholine derivatives are widely utilized in the agrochemical industry due to their potent biological activities. e3s-conferences.orgacs.org They form the basis for several commercial fungicides, herbicides, and insecticides. nih.gov

Fungicidal Activity: Morpholine-based fungicides are particularly effective, often acting as ergosterol biosynthesis inhibitors. chemicalbook.com Commercially used examples include fenpropimorph and tridemorph, which are applied to protect cereal crops from fungal infestations. chemicalbook.com

Herbicidal Activity: Certain morpholine compounds have demonstrated broad-spectrum herbicidal activity. researchgate.net For example, the novel benzoylcyclohexanedione compound SYP-9121 showed effective control of both grass and broadleaf weeds in maize, with activity comparable to the commercial herbicide mesotrione. researchgate.net

Insecticidal Activity: Research has also focused on developing morpholine-containing insecticides. acs.org A series of novel pyrazole oxime ether derivatives incorporating a morpholine moiety exhibited insecticidal properties, among other bioactivities. researchgate.net

The ongoing need for sustainable agricultural practices continues to drive the development of new and effective agrochemicals based on the morpholine structure. e3s-conferences.org

Exploration in Other Biological Systems (e.g., Anticonvulsant, Antihyperlipidemic, Antioxidant Activity)

The pharmacological investigation of morpholine derivatives extends to a variety of other biological activities. e3s-conferences.org

Anticonvulsant Activity: Hybrid compounds combining imidazolidine-2,4-dione and morpholine rings have been designed as broad-spectrum anticonvulsants. nih.gov In animal seizure models, compound 19 showed a broader range of activity than the standard drugs phenytoin and levetiracetam, demonstrating high efficacy in the maximal electroshock (MES) and 6 Hz tests. nih.gov Other studies on pyrrolidine-2,5-dione derivatives with a morpholine fragment have also shown promising anticonvulsant effects. nih.gov

Antihyperlipidemic Activity: In the search for multifunctional agents against atherosclerosis, morpholine derivatives have been designed to simultaneously lower lipid levels and reduce oxidative stress. nih.gov These compounds have shown potent inhibition of squalene synthase (SQS), a key enzyme in cholesterol biosynthesis. researchgate.net The most promising derivatives exhibited SQS inhibition with IC50 values in the low nanomolar range and were also effective at reducing lipidemic parameters in vivo. researchgate.netnih.gov

Antioxidant Activity: Many morpholine derivatives possess significant antioxidant properties. nih.govresearchgate.net A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were tested for their radical-scavenging abilities. nih.gov Compounds 11f (IC50 = 9.07 ± 1.34 μM) and 11l (IC50 = 6.05 ± 1.17 μM) exhibited superior free radical-scavenging activity compared to the positive control, Trolox. nih.gov This antioxidant capacity is considered a valuable secondary property for compounds designed to treat multifactorial diseases like atherosclerosis and Alzheimer's disease. nih.govnih.gov

| Activity | Compound/Series | Key Finding | Reference |

|---|---|---|---|

| Anticonvulsant | Compound 19 (imidazolidine-2,4-dione derivative) | ED50 of 11.1 mg/kg in the 6 Hz test; broader activity than phenytoin. | nih.gov |

| Antihyperlipidemic | Morpholine Derivative 2 | Potent SQS inhibition (IC50 = 0.014 µM) and significant in vivo antihyperlipidemic effect. | nih.gov |

| Antioxidant | Compound 11l (4-N-phenylaminoquinoline derivative) | Excellent ABTS radical-scavenging activity (IC50 = 6.05 ± 1.17 μM), superior to Trolox. | nih.gov |

| Antioxidant | Compound 11f (4-N-phenylaminoquinoline derivative) | High ABTS radical-scavenging activity (IC50 = 9.07 ± 1.34 μM). | nih.gov |

Advanced Analytical Techniques for Characterization and Isomer Differentiation

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the related anti isomer, (2R,5S)-5-methyl-2-phenyl-morpholine, shows characteristic signals for the phenyl group protons, the morpholine (B109124) ring protons, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) provide information about the connectivity and stereochemistry of the molecule.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework of the molecule. The spectrum of the anti isomer reveals distinct signals for each carbon atom, including those in the phenyl ring, the morpholine ring, and the methyl group.

A comparative analysis of the NMR data for the syn and anti isomers would be instrumental in their differentiation. The relative stereochemistry of the methyl and phenyl groups would lead to differences in the chemical shifts and coupling constants of the morpholine ring protons.

Table 1: NMR Data for the Diastereomer (2R,5S)-5-methyl-2-phenyl-morpholine (anti isomer 6a) google.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.36-7.27 | m | 5H (Phenyl) |

| ¹H | 4.42 | dd, J = 9.0, 3.0 | 1H (Morpholine CH) |

| ¹H | 3.96 | dd, J = 12.0, 3.0 | 1H (Morpholine CH) |

| ¹H | 3.32 | t, J = 12.0, 9.0 | 1H (Morpholine CH) |

| ¹H | 3.08 | dd, J = 12.0, 3.0 | 1H (Morpholine CH) |

| ¹H | 3.03-2.94 | m | 1H (Morpholine CH) |

| ¹H | 2.84 | t, J = 24.0, 12.0 | 1H (Morpholine CH) |

| ¹H | 1.02 | d, J = 6.0 | 3H (Methyl) |

| ¹³C | 140.6 | Phenyl C | |

| ¹³C | 128.7 | Phenyl CH | |

| ¹³C | 128.1 | Phenyl CH | |

| ¹³C | 126.5 | Phenyl CH | |

| ¹³C | 79.1 | Morpholine C-O | |

| ¹³C | 74.6 | Morpholine C-N | |

| ¹³C | 53.7 | Morpholine CH₂ | |

| ¹³C | 50.2 | Morpholine CH₂ | |

| ¹³C | 17.9 | Methyl C |

Note: Data obtained from patent US20130203752A1 for the diastereomer (2R,5S)-5-methyl-2-phenyl-morpholine. 'm' denotes multiplet, 'dd' denotes doublet of doublets, 't' denotes triplet, and 'd' denotes doublet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2S,5s)-5-methyl-2-phenylmorpholine would be expected to show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic portions, the C-O-C ether linkage, and the N-H bond of the secondary amine in the morpholine ring.

The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for Phenmetrazine (3-methyl-2-phenylmorpholine) , a positional isomer of the target compound. nist.gov While the stereochemistry is not specified, this spectrum can give a general idea of the expected vibrational modes for a methyl-substituted phenylmorpholine. Key absorptions would likely include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

N-H stretching: A band in the region of 3300-3500 cm⁻¹

C-O-C stretching: Strong absorption in the 1050-1150 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The patent US20130203752A1 reports the mass spectrometry data for the diastereomer (2R,5S)-5-methyl-2-phenyl-morpholine (anti isomer 6a), obtained using Electrospray Ionization (ESI). google.com The calculated mass for the protonated molecule [M+H]⁺ is 178.2, and the found value was 178.4. google.com This confirms the molecular formula of C₁₁H₁₅NO.

The fragmentation pattern in mass spectrometry can be highly specific to the structure of the molecule. While the mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation, especially with advanced techniques like tandem mass spectrometry (MS/MS). msu.edunih.gov The differentiation of positional isomers by MS is more straightforward, as the fragmentation pathways are more likely to differ significantly due to the different locations of the substituents. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of isomers from a mixture, which is a critical step for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For chiral compounds like this compound, chiral HPLC is the method of choice for separating enantiomers and diastereomers.

The separation of stereoisomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The differing stability of these complexes for each stereoisomer leads to different retention times and, thus, separation.

Research on related phenylmorpholine analogs has demonstrated the successful use of chiral HPLC for the separation of diastereomers. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. nih.govrsc.org The selection of a suitable CSP often involves screening a variety of columns and mobile phase conditions to find the best resolution. For instance, a study on antihistamine drugs demonstrated that Chiralpak IA and Chiralpak ID columns provided the best enantioselectivity. rsc.org

Advanced Chromatographic Platforms for Positional Isomer Differentiation

The differentiation of positional isomers, where functional groups are located at different positions on a molecular scaffold, can often be achieved using standard chromatographic techniques such as Gas Chromatography (GC) and HPLC. However, for closely related isomers, advanced platforms may be necessary to achieve baseline separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds. When coupled with a mass spectrometer, it allows for both the separation and identification of isomers. The retention time in the gas chromatogram can differentiate between positional isomers, and the mass spectrum provides confirmation of their identity. Statistical analysis of mass spectral data can further enhance the ability to differentiate between isomers with very similar fragmentation patterns. msu.edu

Advanced HPLC and UHPLC: The use of modern HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns can provide significantly higher resolution and faster analysis times, which is beneficial for separating closely eluting positional isomers. The choice of the stationary phase is crucial; for example, phenyl-based columns can offer different selectivity for aromatic compounds compared to standard C18 columns. Furthermore, techniques like two-dimensional liquid chromatography (2D-LC) can provide exceptional separating power for complex mixtures of isomers.

Recent reviews highlight that while GC-MS is a gold standard in forensic analysis, the differentiation of novel psychoactive substance (NPS) positional isomers can be challenging and may require complementary techniques or advanced data analysis methods. nih.govresearchgate.netuva.nl

X-ray Crystallography for Precise Structural Elucidation and Stereochemistry

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the stereochemistry of a chiral compound.

For substituted phenylmorpholines, X-ray crystallography can elucidate the conformation of the morpholine ring and the spatial orientation of its substituents. The morpholine ring typically adopts a chair conformation. The relative positions of the phenyl group at the C2 position and the methyl group at the C5 position are crucial in defining the diastereomer.

While a complete crystal structure report for this compound is not widely available in public databases, comparative crystallographic data for its diastereomers highlights the power of this technique. Studies have shown that diastereomers of 5-methyl-2-phenylmorpholine (B2794767) exhibit distinct physical properties due to their different spatial arrangements. For instance, X-ray crystallography data has revealed a notable 15° difference in the dihedral angle of the phenyl ring between the (2S,5S) and the (2R,5S) diastereomers. This difference in conformation affects the crystal packing and is a direct consequence of the specific stereochemistry of each isomer.

The precise determination of the absolute configuration by X-ray crystallography often involves the use of a chiral reference or the analysis of anomalous dispersion effects, particularly if the crystal contains heavier atoms. This allows for the confident assignment of the (S) or (R) configuration at each stereocenter, in this case at the C2 and C5 positions of the morpholine ring.

Table 1: Isomeric Comparison of 5-methyl-2-phenylmorpholine Diastereomers

| Isomer | Stereochemistry | Phenyl Ring Dihedral Angle |

| Diastereomer A | (2S,5S) | Reference Angle |

| Diastereomer B | (2R,5S) | Differs by 15° from (2S,5S) |

Chiral Analysis Methods for Enantiomeric Excess Determination

While X-ray crystallography provides the absolute structure of a single crystal, it is not suitable for determining the enantiomeric purity of a bulk sample. For this purpose, various chiral analysis methods are employed to quantify the enantiomeric excess (ee), which is a measure of the purity of a chiral substance.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP is critical and depends on the structure of the analyte. For compounds like this compound, which contains a secondary amine and a phenyl group, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are among the most versatile and are known to resolve a wide range of chiral compounds through a combination of hydrogen bonding, π-π interactions, and inclusion complexation.

Pirkle-type CSPs: These phases are designed to have specific interactions (π-π, hydrogen bonding, dipole-dipole) with the analyte. A CSP with π-acceptor or π-donor characteristics could effectively resolve phenyl-containing compounds.

Crown Ether-based CSPs: These are particularly effective for the separation of primary and secondary amines.

The development of a successful chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes, alcohols, and additives like trifluoroacetic acid) to achieve baseline separation of the enantiomers. Detection is typically performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents:

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers have different NMR spectra, and the integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.

A common chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. glpbio.comgoogle.comnih.govcsfarmacie.cz The secondary amine of this compound can be acylated with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric amides. The protons and other nuclei (e.g., ¹⁹F) in these diastereomers will experience different magnetic environments, leading to distinct chemical shifts in the ¹H and ¹⁹F NMR spectra. By comparing the integrals of specific, well-resolved signals for each diastereomer, the enantiomeric excess of the original amine can be accurately determined.

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

| X-ray Crystallography | Structural Elucidation | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry (e.g., (2S,5S)), conformational details like dihedral angles. |

| Chiral HPLC | Enantiomeric Separation | Separation and quantification of enantiomers, determination of enantiomeric excess (ee). |

| NMR with Chiral Derivatizing Agents | Enantiomeric Purity | Determination of enantiomeric excess through the formation and analysis of diastereomeric derivatives. glpbio.comgoogle.comnih.govcsfarmacie.cz |

Future Research Directions for Stereospecific Phenylmorpholine Derivatives

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in phenylmorpholine derivatives is critical to their biological activity. Consequently, the development of novel and more efficient stereoselective synthetic methods is a paramount objective in this field of research. Current synthetic routes can be complex, and improving their efficiency, yield, and stereochemical control is essential for producing specific isomers like (2S,5S)-5-methyl-2-phenylmorpholine for extensive study. Future research should focus on creating methodologies that are not only high-yielding but also scalable and cost-effective. The goal is to facilitate the synthesis of diverse libraries of stereochemically pure compounds, which are necessary for comprehensive structure-activity relationship (SAR) studies and the exploration of new pharmacological profiles researchgate.net.

Deeper Elucidation of Stereochemical Contributions to Receptor Binding and Efficacy

The stereochemistry of a molecule dictates its interaction with biological targets. Research has demonstrated that the specific stereochemical configuration of a compound can dramatically impact its binding affinity and efficacy at a given receptor mskcc.org. For phenylmorpholine derivatives, a deeper understanding of how each stereocenter contributes to receptor interaction is a critical area for future investigation. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to visualize the binding of specific stereoisomers to their target receptors. This would provide invaluable insight into the key molecular interactions that govern potency and selectivity, explaining why one isomer may be highly active while another is not mskcc.org. Such studies are fundamental for the rational design of more effective and selective next-generation compounds.

Rational Design of Next-Generation Derivatives Based on Advanced SAR and Computational Modeling

Rational drug design, powered by computational chemistry, offers a powerful alternative to traditional trial-and-error screening. By leveraging advanced Structure-Activity Relationship (SAR) data and computational modeling, researchers can design next-generation phenylmorpholine derivatives with improved properties. This process, often termed ligand-based drug design (LBDD), uses the relationship between a compound's structure and its biological activity to inform the design of new molecules nih.gov.

Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can yield quantitative estimates of a compound's activity based on its physicochemical properties nih.gov. These computational approaches allow for the virtual screening of thousands of potential structures, prioritizing those with the highest predicted affinity and most favorable pharmacokinetic profiles for synthesis and testing. Effective LBDD requires accurate modeling of the accessible conformations of the ligands, which relies on the use of appropriate empirical force fields and conformational sampling methods nih.gov. This in-silico approach can significantly accelerate the drug discovery process, reducing costs and enabling the development of derivatives with enhanced potency, selectivity, and metabolic stability.

Exploration of New Biological Targets and Novel Pharmacological Profiles

The morpholine (B109124) scaffold is a versatile heterocyclic motif present in a wide array of biologically active compounds. Appropriately substituted morpholine derivatives have demonstrated a broad range of activities, including anti-inflammatory, antimicrobial, and anticancer properties researchgate.net. This versatility suggests that stereospecific phenylmorpholine derivatives may have therapeutic potential beyond their initially identified targets.

Future research should aim to explore novel biological targets for these compounds. Screening stereochemically pure phenylmorpholine libraries against diverse panels of receptors, enzymes, and ion channels could uncover entirely new pharmacological applications researchgate.netrsc.org. For example, recent research has identified novel quinazoline and quinoline derivatives with anticancer activity that target G-quadruplex structures in the human genome mdpi.com. Similarly, other research has focused on developing morpholine-containing compounds as inhibitors of DprE1, an enzyme involved in the cell wall synthesis of Mycobacterium tuberculosis, highlighting a potential application in treating tuberculosis researchgate.net. Systematically exploring these avenues could lead to the discovery of first-in-class therapeutics for a variety of diseases.

| Compound | Target Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 12b | HeLa (Cervical Cancer) | 0.50 - 3.58 | mdpi.com |

| 12f | HeLa (Cervical Cancer) | 0.50 - 3.58 | mdpi.com |

| 12i | HeLa (Cervical Cancer) | 0.50 - 3.58 | mdpi.com |

| 13a | HeLa (Cervical Cancer) | 0.50 | mdpi.com |

Investigation of Metabolic Pathways and Stability for Research Compounds (Preclinical, in vitro)

Understanding the metabolic fate of a research compound is a critical step in preclinical development. The metabolic stability of a new chemical entity (NCE) influences its pharmacokinetic properties, such as bioavailability and half-life nih.govresearchgate.net. In vitro methods are widely used for the early estimation of a compound's metabolism nih.gov. These assays typically use liver microsomes or cytosolic fractions from various species (e.g., human, rat, mouse) to simulate the metabolic processes that occur in vivo nih.govmdpi.com.

Metabolic stability is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint) nih.gov. A compound that is metabolized too quickly may not have a sufficient duration of action, while a compound that is too stable could accumulate and lead to toxicity researchgate.net. Research into phenylmorpholine derivatives has shown that modifications to the chemical structure can significantly alter metabolic stability. For instance, studies on phenylmorphan analogs demonstrated that the addition of methyl groups or the replacement of an ester with an amide can enhance stability in human and mouse liver microsomes nih.gov. Future research must include systematic in vitro metabolic profiling of new phenylmorpholine derivatives to identify potential metabolic liabilities and guide the design of compounds with optimal pharmacokinetic characteristics for further study.

| Compound | Human (t1/2 min) | Mouse (t1/2 min) | Rat (t1/2 min) |

|---|---|---|---|

| Aryl acetamide, 3 | 21.3 | 6.40 | 3.0 |

| Amide, 5 | 40.4 | 16.7 | 3.2 |

| Methyl analog, 10 | >120 | 72.1 | 50.8 |

| Methyl analog, 11 | 68.9 | 21.8 | 62.6 |

| Fluoro analog, 19 | 11.8 | 5.26 | 7.60 |

| Hydroxy analog, 20 | 88.1 | 12.5 | 27.8 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,5S)-5-methyl-2-phenylmorpholine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Two primary synthetic routes are reported:

- Grignard Addition-Cyclization : Reacting 2-bromo-3-chloropropiophenone with chiral amines under controlled temperature (0–5°C) and inert atmosphere (argon/nitrogen) to favor the (2S,5S) configuration. Catalysts like chiral Lewis acids (e.g., BINOL-derived catalysts) enhance stereoselectivity .

- Epoxide Opening-Cyclization : Using epoxide intermediates derived from substituted phenyl compounds, followed by nucleophilic attack with morpholine precursors. Reaction pH (basic conditions, e.g., K₂CO₃) and solvent polarity (e.g., THF vs. DCM) critically influence regioselectivity and enantiomeric excess .

Q. How can researchers validate the stereochemical configuration of this compound?

- Analytical Workflow :

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals).

Chiroptical Methods : Compare experimental circular dichroism (CD) spectra with computed spectra from density functional theory (DFT) .

NMR Coupling Constants : Analyze -values between protons on the morpholine ring to infer relative stereochemistry (e.g., vicinal coupling constants for chair conformers) .

- Cross-Validation : Correlate results with synthetic intermediates’ configurations to rule out racemization during synthesis .

Advanced Research Questions

Q. What mechanistic evidence supports the dual dopamine/serotonin release activity of this compound in synaptosomal models?

- Experimental Design :

- Synaptosome Preparation : Isolate rat brain synaptosomes via differential centrifugation. Validate membrane integrity using lactate dehydrogenase (LDH) release assays .

- Transporter Release Assays : Measure H-dopamine and H-serotonin efflux in the presence of the compound. Use selective inhibitors (e.g., nomifensine for dopamine transporters, fluoxetine for serotonin transporters) to confirm target specificity .

- Dose-Response Analysis : EC₅₀ values for (2S,5S) isomers are typically 2–3-fold lower than racemic mixtures, indicating stereospecific binding to monoamine transporters .

- Data Interpretation : Synergistic release of both neurotransmitters suggests potential as a dual-action therapeutic agent for psychostimulant addiction, but in vivo validation is required to assess pharmacokinetic (PK) and safety profiles .

Q. How do physicochemical properties (e.g., logP, pKa) of this compound correlate with its blood-brain barrier (BBB) permeability?

- Property Determination :

- logP : Measure via shake-flask method (octanol/water partitioning) or HPLC-derived retention times. Reported logP values for morpholine derivatives range from 1.8–2.5, favoring moderate BBB penetration .

- pKa : Use potentiometric titration or computational tools (e.g., MarvinSketch). The morpholine nitrogen (pKa ~7.1) ensures partial protonation at physiological pH, enhancing solubility and passive diffusion .

- BBB Modeling : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS availability. Compare with in vivo microdialysis data to refine predictive models .